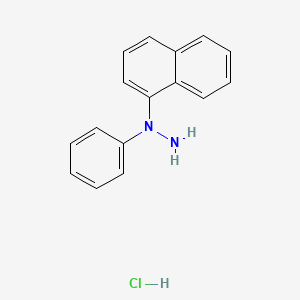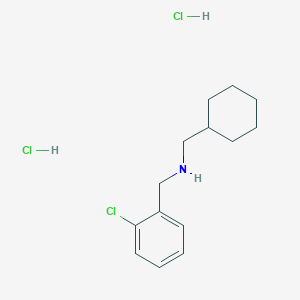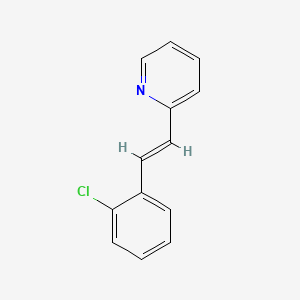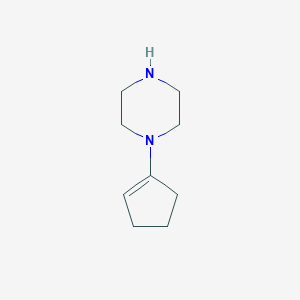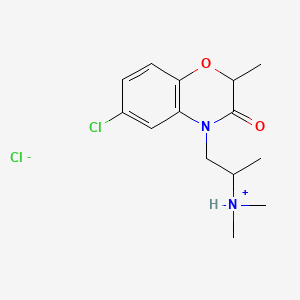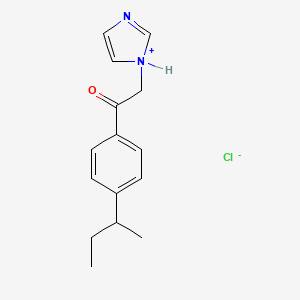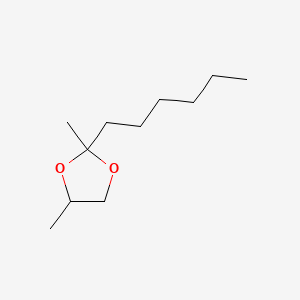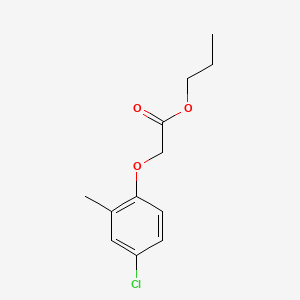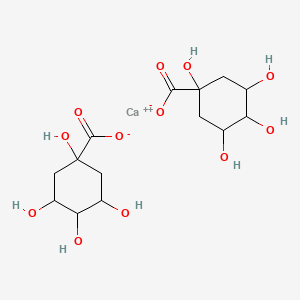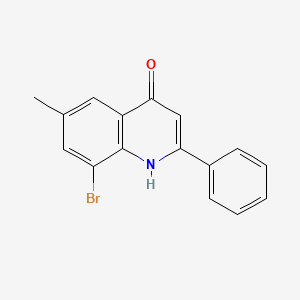
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline typically involves the bromination of 4-hydroxy-6-methyl-2-phenylquinoline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound is a parent structure with a wide range of biological activities, including antimicrobial and anticancer effects.
4-Hydroxy-6-methyl-2-phenylquinoline: This is a precursor in the synthesis of this compound and shares similar chemical properties.
8-Bromoquinoline: Another brominated quinoline derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1154913-33-3 |
|---|---|
Formule moléculaire |
C16H12BrNO |
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
8-bromo-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-7-12-15(19)9-14(11-5-3-2-4-6-11)18-16(12)13(17)8-10/h2-9H,1H3,(H,18,19) |
Clé InChI |
PLNHCSFQRTUSOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Br)NC(=CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
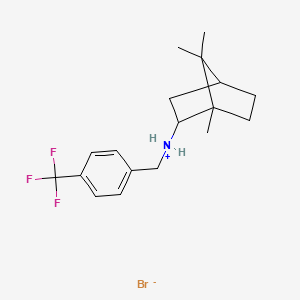
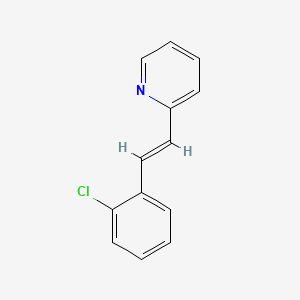
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
